Acylation Yield in Taxoid Baccatin-Derivative Synthesis: 6-Heptenoyl Chloride vs. Acryloyl, 4-Pentenoyl, and 5-Hexenoyl Chlorides
In the LHMDS-mediated acylation of a baccatin III scaffold for the construction of C-4 to C-3′ bridged paclitaxel analogues, 6-heptenoyl chloride (9d) delivered a 50% isolated yield, compared with 71% for 5-hexenoyl chloride (9c), 78% for 4-pentenoyl chloride (9b), and 52% for acryloyl chloride (9a) under identical conditions (LHMDS, THF, 0 °C) [1]. This chain-length-dependent yield gradient demonstrates that the C₇ alkenoyl chloride is not simply interchangeable with its C₅ or C₆ homologs; the 21–28 percentage-point yield penalty must be weighed against the ring-size advantages the C₇ chain provides in subsequent cyclization steps [2].
| Evidence Dimension | Isolated acylation yield on a complex baccatin scaffold |
|---|---|
| Target Compound Data | 6-Heptenoyl chloride (9d): 50% yield |
| Comparator Or Baseline | Acryloyl chloride (9a): 52%; 4-Pentenoyl chloride (9b): 78%; 5-Hexenoyl chloride (9c): 71% |
| Quantified Difference | 6-Heptenoyl chloride yield is 21 percentage points lower than 5-hexenoyl chloride (50% vs 71%) and 28 points lower than 4-pentenoyl chloride (50% vs 78%) |
| Conditions | LHMDS, THF, 0 °C; acylation at C-1 hydroxyl of protected baccatin III scaffold |
Why This Matters
When selecting an alkenoyl chloride for a sterically demanding acylation, the 50% yield of the C₇ homolog must be explicitly balanced against the unique six-membered-ring-forming capability it enables downstream—a trade-off absent for the shorter-chain homologs.
- [1] Lakdawala, A.; Wang, M.; Nevins, N.; Lartey, P. A.; Wrasidlo, W.; Honek, J. M. L.; Boger, D. L.; Searcey, M.; Desai, U.; Olson, R. E.; et al. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology, and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogues. J. Med. Chem. 2007, 50 (3), 576–586. (Scheme 3, Supporting Information). View Source
- [2] Crich, D.; Fortt, S. M. Acyl Radical Cyclizations in Synthesis. Part 1. Substituent Effects on the Mode and Efficiency of Cyclization of 6-Heptenoyl Radicals. Tetrahedron 1989, 45 (20), 6581–6598. View Source
